2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine
Description
Properties
IUPAC Name |
8,10-dinitro-6-phenyl-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O4/c24-22(25)13-10-14-18(12-6-2-1-3-7-12)20-15-8-4-5-9-16(15)21-19(14)17(11-13)23(26)27/h1-11,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZVBHYPRAXBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine typically involves multi-step organic reactions. One common method includes the reaction of pyrazole-carbaldehydes with benzene-1,2-diamine and cyclohexanedione under optimized conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, dichloromethane). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The dibenzodiazepine core is highly versatile, with substitutions at positions 8, 11, and peripheral aromatic rings significantly altering biological activity. Key comparisons include:
Key Observations :
Receptor Binding and Pharmacological Activity
Clozapine and its analogs exhibit affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2C, 5-HT3) receptors, with substituents modulating selectivity . For example:
- Clozapine : High 5-HT2A/D2 affinity ratio due to the 4-methylpiperazinyl group .
- 2-Fluoro-8-methyl analog : Retains clozapine-like activity at muscarinic, dopamine, and serotonin receptors but with altered potency .
- Target Compound : The nitro groups may sterically hinder receptor binding, while the phenyl group could enhance hydrophobic interactions. However, the absence of a basic nitrogen (as in piperazinyl) might reduce affinity for aminergic receptors .
Physicochemical Properties :
Table: Comparative Data for Select Dibenzodiazepines
Biological Activity
2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine (CAS Number: 71354-26-2) is a compound belonging to the class of dibenzo[1,4]diazepines. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 360.32 g/mol. The compound features a dibenzo structure with nitro groups at positions 2 and 4, which are significant for its biological activity.
CNS Activity
Research indicates that compounds in the dibenzo[1,4]diazepine family exhibit various central nervous system (CNS) activities. For instance, studies have shown that modifications in the phenyl group can significantly influence the sedative and anxiolytic effects of these compounds. The introduction of electron-withdrawing groups such as nitro groups enhances the potency of these compounds against CNS targets .
Antitumor Activity
Recent investigations have highlighted the potential antitumor properties of related dibenzo[1,4]diazepines. For example, one study evaluated the cytotoxic effects of various derivatives on cancer cell lines, demonstrating that certain modifications could lead to significant increases in cytotoxicity against leukemia and colon cancer cell lines. The IC50 values for some derivatives ranged from 93.7 µM to 322.8 µM, indicating varying degrees of effectiveness .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely tied to its structural components. Key findings from SAR studies include:
- Nitro Substitution : The presence of nitro groups at positions 2 and 4 has been shown to enhance both CNS and anticancer activities.
- Phenyl Ring Modifications : Alterations in the phenyl ring can significantly affect binding affinity and biological activity. For example, introducing halogen substituents often increases potency due to enhanced interactions with target enzymes or receptors .
Case Study 1: CNS Effects
A study conducted on a series of dibenzo[1,4]diazepines demonstrated that compounds with similar structural motifs to 2,4-Dinitro-11-phenyl showed comparable sedative effects to diazepam. The acute toxicity (LD50) was evaluated in mice, revealing that certain derivatives had an LD50 greater than 3000 mg/kg when administered orally .
Case Study 2: Anticancer Activity
In another study focusing on cytotoxicity against various cancer cell lines (HeLa, BICR18), several derivatives of dibenzo[1,4]diazepines were tested for their ability to induce apoptosis. The results indicated that compounds with specific substitutions could selectively target cancer cells while sparing normal cells .
Summary Table of Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Remarks |
|---|---|---|---|
| CNS Activity | Dibenzo Derivative | >3000 | Comparable to diazepam |
| Antitumor Activity | Dibenzo Derivative | 93.7 - 322.8 | Selective against cancer cells |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Dinitro-11-phenyl-5H-dibenzo[b,e][1,4]diazepine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution or cyclocondensation reactions. For example, substituted dibenzoazepines are synthesized by refluxing precursor thiocarbamido derivatives with isothiocyanates in acetone-ethanol mixtures (50% v/v) for 4–6 hours . Optimization includes adjusting molar ratios, solvent polarity, and temperature gradients. Post-synthesis purification via column chromatography (silica gel, chloroform:methanol eluent) or recrystallization (ethanol/water) is critical to achieve >95% purity .
Q. How can researchers confirm the structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI-HRMS for exact mass matching) .
- X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for structurally similar dibenzodiazepines .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Kinetic studies and isotopic labeling (e.g., 15N or 18O) can track reaction pathways. Computational modeling (DFT or MD simulations) helps predict electrophilic sites, such as the nitro groups at positions 2 and 4, which are susceptible to nucleophilic attack. Experimental validation via Hammett plots or substituent effect analysis is recommended .
Q. How can researchers investigate the biological interactions of this compound with neurotransmitter receptors?
- Methodological Answer :
- In Vitro Receptor Binding Assays : Radiolabeled ligands (e.g., [3H]-GABA or [3H]-diazepam) in cortical membrane preparations to assess affinity for GABA-A or benzodiazepine receptors .
- Cell-Based Models : Transfected HEK293 cells expressing human receptor subtypes to evaluate dose-response curves and antagonism .
- Toxicity Profiling : Monitor hematological parameters (e.g., leukopenia, agranulocytosis) in rodent models, referencing protocols for structurally related clozapine analogs .
Q. What computational tools are effective for simulating the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate membrane permeability using tools like GROMACS or CHARMM .
- ADMET Prediction : Software such as SwissADME or ADMETLab2.0 to estimate bioavailability, blood-brain barrier penetration, and metabolic stability .
- COMSOL Multiphysics : Model diffusion kinetics in biological matrices under varying pH conditions .
Q. How should researchers address contradictory data in toxicity studies of nitro-substituted dibenzodiazepines?
- Methodological Answer :
- Dose-Response Repetition : Replicate studies across multiple models (e.g., in vitro hepatocytes, in vivo rodents) to isolate species-specific effects .
- Metabolite Identification : LC-MS/MS to detect reactive intermediates (e.g., nitroso derivatives) that may explain idiosyncratic toxicity .
- Cross-Study Validation : Compare results with structurally analogous compounds (e.g., clozapine derivatives) to identify conserved toxicophores .
Experimental Design & Optimization
Q. What factorial design approaches are suitable for optimizing the synthesis yield of this compound?
- Methodological Answer : Use a 2k factorial design to test variables:
- Factors : Reaction time (4–8 hrs), temperature (70–100°C), solvent ratio (acetone:ethanol 30–70%) .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) to model non-linear interactions and identify maxima in yield/purity .
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Quality-by-Design (QbD) : Define Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) using risk assessment matrices .
Safety & Regulatory Considerations
Q. What safety protocols are recommended for handling nitro-substituted dibenzodiazepines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
